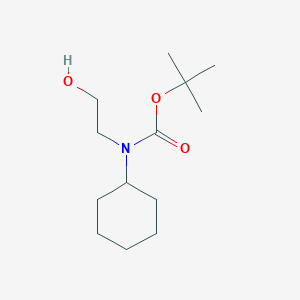
2-(异丙氧基甲基)苯基硼酸
描述
“2-(Isopropoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
Chemical Reactions Analysis
Boronic acids, including “2-(Isopropoxymethyl)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .科学研究应用
葡萄糖敏感性水凝胶
2-(异丙氧基甲基)苯基硼酸: 在葡萄糖敏感性水凝胶的创建中起着至关重要的作用。这些水凝胶被设计为对葡萄糖水平的变化作出反应,使其成为糖尿病护理的理想选择。 它们可以根据葡萄糖水平的升高释放降血糖药物,如胰岛素,这对管理糖尿病至关重要 .
自愈材料
苯基硼酸衍生物的动态共价化学允许开发自愈材料。 这些材料可以在损坏后自行修复,这对延长各种产品的寿命和减少浪费具有重要意义 .
生物医学界面应用
由于其生物相容性、生物降解性和无毒性,苯基硼酸基聚合物可用于各种生物医学界面应用。 例如,它们可以被掺入伤口敷料中以维持最佳的愈合环境 .
诊断应用
苯基硼酸衍生物与多元醇(包括糖)形成可逆络合物。 此特性用于诊断应用中,其中特定糖的检测可以指示某些疾病或状况的存在 .
治疗应用
苯基硼酸的独特化学性质也使其适用于治疗应用。 它可用于创建对生理刺激有反应的药物递送系统,确保药物在正确的时间和地点释放 .
与唾液酸的相互作用
最近的研究集中在苯基硼酸衍生物与唾液酸之间的相互作用。 这种相互作用为靶向涉及唾液酸的疾病(例如某些类型的癌症)开辟了新的可能性 .
未来方向
Boronic acid-based compounds, including “2-(Isopropoxymethyl)phenylboronic acid”, have been increasingly utilized in diverse areas of research, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Their unique properties and interactions offer promising potential for future explorations.
作用机制
Target of Action
The primary target of 2-(Isopropoxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-(Isopropoxymethyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-(Isopropoxymethyl)phenylboronic acid . This reaction is a key step in many synthetic procedures, leading to the formation of biologically active compounds . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It is known that boronic acids and their esters, such as 2-(isopropoxymethyl)phenylboronic acid, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The molecular effect of 2-(Isopropoxymethyl)phenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .
Action Environment
The action of 2-(Isopropoxymethyl)phenylboronic acid is influenced by environmental factors such as the presence of water. As mentioned earlier, boronic acids and their esters are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability may be affected by the aqueous environment in which it is used .
属性
IUPAC Name |
[2-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILTNJCMPDLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)


![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

